molecular formula C19H17NO8 B12879186 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid CAS No. 10088-99-0

7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid

Cat. No.: B12879186
CAS No.: 10088-99-0
M. Wt: 387.3 g/mol
InChI Key: CUHZLAUIDJFSII-UHFFFAOYSA-N
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Description

7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while reduction of the quinoline ring may produce dihydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolones
  • 7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin

Uniqueness

What sets 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid apart is its specific combination of functional groups and its unique structural configuration

Properties

CAS No.

10088-99-0

Molecular Formula

C19H17NO8

Molecular Weight

387.3 g/mol

IUPAC Name

7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid

InChI

InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27)

InChI Key

CUHZLAUIDJFSII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=C(N3)C(=O)O)O

Origin of Product

United States

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